Tameridone
Overview
Description
Tameridone is a chemical compound with the molecular formula C22H26N6O2 and a molecular weight of 406.48 g/mol . It is primarily known for its use as a sedative in veterinary medicine . The compound is characterized by its structure, which includes a purine-2,6-dione core substituted with an indol-3-ylpiperidinoethyl group .
Preparation Methods
The synthesis of Tameridone involves multiple steps, starting with the preparation of the core purine-2,6-dione structure. The synthetic route typically includes:
Formation of the purine-2,6-dione core: This step involves the reaction of appropriate starting materials under controlled conditions to form the purine-2,6-dione structure.
Substitution with the indol-3-ylpiperidinoethyl group:
Chemical Reactions Analysis
Tameridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, where specific groups in the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tameridone has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving purine derivatives and their chemical properties.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tameridone involves its interaction with specific molecular targets in the body. It acts as a neurotransmitter antagonist, which means it blocks the action of certain neurotransmitters in the brain. This leads to its sedative effects, making it useful in veterinary medicine . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Tameridone can be compared with other similar compounds, such as:
Theophylline: Both this compound and Theophylline have a purine-2,6-dione core, but this compound has an additional indol-3-ylpiperidinoethyl group.
Caffeine: Like this compound, Caffeine also has a purine-2,6-dione core, but it lacks the indol-3-ylpiperidinoethyl group.
Aminophylline: This compound is similar to Theophylline but includes an ethylenediamine group.
This compound’s uniqueness lies in its specific substitution pattern, which gives it distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-25-20-19(21(29)26(2)22(25)30)28(14-24-20)12-11-27-9-7-15(8-10-27)17-13-23-18-6-4-3-5-16(17)18/h3-6,13-15,23H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSYHJYEWUYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144705 | |
Record name | Tameridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102144-78-5 | |
Record name | Tameridone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102144785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tameridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAMERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ATQ0K1LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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